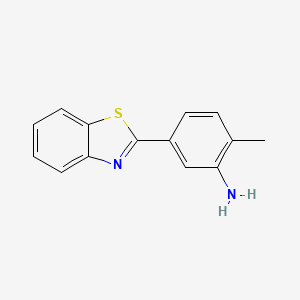

5-(1,3-Benzothiazol-2-yl)-2-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(1,3-Benzothiazol-2-yl)-2-methylaniline” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been found in various marine and terrestrial natural products . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, new ethynyl derivatives were synthesized from 5-(benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls using Sonogashira cross-coupling reactions carried out in two stages .Molecular Structure Analysis

The molecular structure of “5-(1,3-Benzothiazol-2-yl)-2-methylaniline” is characterized by the presence of a benzothiazole ring system . This ring system is a privileged bicyclic system with multiple applications . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites, which allow for functionalization .Chemical Reactions Analysis

Benzothiazole compounds, including “5-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have been found to have diverse chemical reactivity . For instance, they can undergo Sonogashira cross-coupling reactions . These reactions are used to synthesize new derivatives of the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Dong et al. (2002) synthesized novel 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles from o-methylaniline and various aromatic carbonic acids. The molecular structure of these compounds was confirmed using techniques like NMR, MS, IR spectra, and X-ray crystallography (Dong, Quan, Chai, & Mao, 2002).

Chemical Transformations : El’chaninov et al. (2018) conducted a study on the transformation of 5-nitro-1H-indazole, which is structurally related to benzothiazoles, highlighting the chemical processes involved in creating new derivatives (El’chaninov, Aleksandrov, & Stepanov, 2018).

Crystal Structure Characterization : Aydın et al. (2002) investigated the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a compound related to 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, to further clarify its molecular structure (Aydın, Arici, Akkurt, Akkoç, & Şahin, 2002).

Pharmacological Screening : Raparla et al. (2013) synthesized and screened a series of benzothiazole derivatives for their antimicrobial and antioxidant activities, demonstrating the potential pharmacological applications of these compounds (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013).

Antitumor Activity : Shi et al. (1996) synthesized a series of 2-(4-aminophenyl)benzothiazoles, showing potent inhibitory activity against human breast cancer cell lines. These compounds offer insights into the antitumor potential of benzothiazole derivatives (Shi, Bradshaw, Wrigley, McCall, Lelieveld, Fichtner, & Stevens, 1996).

Design of Antitumor Agents : Matiichuk et al. (2020) explored the use of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in the design of antitumor agents, revealing the synthesis of various derivatives and their screening for antitumor activity (Matiichuk, Horak, Chaban, Horishny, Tymoshuk, & Matiychuk, 2020).

Photo-Physical Characteristics : Padalkar et al. (2011) synthesized novel fluorescent derivatives of benzimidazole, benzoxazole, and benzothiazole, studying their photo-physical properties. This research provides insights into the optical applications of benzothiazole derivatives (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Antimicrobial Activity : Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial and anthelmintic activities. The study highlights the potential use of benzothiazole derivatives in developing new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).

Antitumor Prodrug Development : Bradshaw and Westwell (2004) reviewed the development of a series of antitumor benzothiazoles, including the clinical candidate Phortress. The review covers advances in understanding the mechanism of action and the role of these compounds in cancer treatment (Bradshaw & Westwell, 2004).

Catalytic Coupling Reactions : Monguchi et al. (2009) discussed the catalytic C-H, N-H coupling of azoles, including benzothiazoles, highlighting the synthetic applications of these reactions in creating aminated products (Monguchi, Fujiwara, Furukawa, & Mori, 2009).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to interact with various targets such asProthrombin and the Aryl hydrocarbon receptor . These targets play crucial roles in coagulation and regulation of gene expression, respectively .

Mode of Action

Benzothiazole derivatives are known to exhibit their activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various biochemical pathways related to the enzymes they inhibit .

Result of Action

Benzothiazole derivatives have been reported to exhibit potentanti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis .

Action Environment

It’s worth noting that the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways includingdiazo-coupling , Knoevenagel condensation , Biginelli reaction , molecular hybridization techniques , microwave irradiation , one-pot multicomponent reactions etc . These methods could potentially influence the compound’s action and stability.

Zukünftige Richtungen

Benzothiazoles, including “5-(1,3-Benzothiazol-2-yl)-2-methylaniline”, have significant potential in the field of medicinal chemistry due to their remarkable pharmacological potentialities . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided . Future research may focus on further exploring the biological activities of these compounds and developing more efficient synthetic processes.

Eigenschaften

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYKSASURFRWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzothiazol-2-yl)-2-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2949119.png)

![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate](/img/structure/B2949121.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2949122.png)

![3-(3,4-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2949123.png)

![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2949128.png)

![2-phenyl-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]acetohydrazide](/img/structure/B2949131.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2949138.png)